molecular formula C8H12OSi B1584577 Dimethylphenylsilanol CAS No. 5272-18-4

Dimethylphenylsilanol

Cat. No. B1584577
CAS RN: 5272-18-4
M. Wt: 152.26 g/mol
InChI Key: FDTBETCIPGWBHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dimethylphenylsilanol is an organosilanol . It has a molecular formula of C8H12OSi and an average mass of 152.266 Da . It is used in various applications such as a coupling partner in the Pd (II) catalyzed Hiyama reaction for C5 C-H bond functionalization of 2,3-dihydropyridin-4 (1 H)-ones and to introduce dimethylphenylsilyl end group on highly branched poly (dimethylsiloxane) polymers .


Molecular Structure Analysis

The molecular structure of Dimethylphenylsilanol consists of a silicon atom bonded to a phenyl group, two methyl groups, and a hydroxyl group . The exact structure can be found in chemical databases like ChemSpider .


Chemical Reactions Analysis

Dimethylphenylsilanol participates in various chemical reactions. For instance, it can be used as a coupling partner in the Pd (II) catalyzed Hiyama reaction for C5 C-H bond functionalization of 2,3-dihydropyridin-4 (1 H)-ones . It can also be used to introduce a dimethylphenylsilyl end group on highly branched poly (dimethylsiloxane) polymers .

Scientific Research Applications

Organocatalytic Reactions

  • Asymmetric Allylic Etherification : Dimethylphenylsilanol has been used as a nucleophile in the organocatalytic asymmetric allylic etherification reaction of Morita-Baylis-Hillman carbonates (Liu, Xie, Qu, & Guo, 2016).

Chemical Reactivity Studies

  • Evaluation of Silanolates : The study of alkali metal salts of dimethylarylsilanol and their reactivity with organo-metallic reagents highlights the potential of dimethylphenylsilanol as a metalation-directing group (Sieburth & Fensterbank, 1993).

Catalytic Applications

  • Deoxygenation of Amine N-Oxides : Dimethylphenylsilane, related to dimethylphenylsilanol, is used as a reducing agent in the deoxygenation of aromatic and aliphatic amine N-oxides under the catalytic influence of carbon nanotube–gold nanohybrids (Donck et al., 2015).

Environmental Applications

  • Membrane Design for Wastewater Treatment : Research on the removal of dimethylphenol, a compound related to dimethylphenylsilanol, from wastewater highlights the importance of optimizing membrane design in reverse osmosis modules (Al‐Obaidi, Kara-Zaitri, & Mujtaba, 2017).

Material Science

  • Hyperbranched Poly(dimethylsiloxane)s : The synthesis of hyperbranched poly(dimethylsiloxane)s using a precursor compound related to dimethylphenylsilanol demonstrates its application in material science (Kim, Jikei, & Kakimoto, 2002).

Photocatalysis

  • Photolabile Arylsilyl Groups : The (2,6-Dimethoxyphenyl)-dimethylsilyl group, a variant of dimethylphenylsilanol, is used in photocatalytic processes for the oxidation of organosilicon compounds (Werle, Robert, Bouas-laurent, & Landais, 2007).

Nanotechnology

  • Au/CoFe2O4 Nanoparticles : The catalytic performance of Au/CoFe2O4 nanoparticles for the reduction of 4-nitrophenol and the selective oxidation of dimethylphenylsilane to dimethylphenylsilanol is an example of its application in nanotechnology (Saire-Saire et al., 2019).

Safety And Hazards

Dimethylphenylsilanol is classified as causing serious eye irritation (H319) . Precautionary measures include washing skin thoroughly after handling, wearing eye protection/face protection, and getting medical advice/attention if eye irritation persists .

properties

IUPAC Name

hydroxy-dimethyl-phenylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12OSi/c1-10(2,9)8-6-4-3-5-7-8/h3-7,9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDTBETCIPGWBHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12OSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3063750
Record name Phenyldimethylsilanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3063750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dimethylphenylsilanol

CAS RN

5272-18-4
Record name 1,1-Dimethyl-1-phenylsilanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5272-18-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Silanol, 1,1-dimethyl-1-phenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005272184
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Silanol, 1,1-dimethyl-1-phenyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Phenyldimethylsilanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3063750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dimethylphenylsilanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dimethylphenylsilanol
Reactant of Route 2
Reactant of Route 2
Dimethylphenylsilanol
Reactant of Route 3
Dimethylphenylsilanol
Reactant of Route 4
Dimethylphenylsilanol
Reactant of Route 5
Dimethylphenylsilanol
Reactant of Route 6
Dimethylphenylsilanol

Citations

For This Compound
167
Citations
L Bi, GI Georg - Organic letters, 2011 - ACS Publications
2,3-Dihydropyridin-4(1H)-ones undergo direct C–H functionalization at C5 in the palladium(II)-catalyzed Hiyama reaction, using triethoxy(aryl)silanes and dimethylphenylsilanol. The …
Number of citations: 68 pubs.acs.org
RN Lewis - Journal of the American Chemical Society, 1948 - ACS Publications
… In the reaction of D'x with M2 small amounts of dimethylphenylsilanol and dimethylphenylisopropoxysilane were formed; this … Dimethylphenylsilanol and …
Number of citations: 68 pubs.acs.org
KM Kim, M Jikei, M Kakimoto - Polymer journal, 2002 - nature.com
… Dimethylphenylsilyl group was introduced as an end group by adding dimethylphenylsilanol at the end of the polymerization. As the end silane-phenyl bond is cleaved with irradiation of …
Number of citations: 11 www.nature.com
RJ Fessenden, RA Hartman - Journal of Medicinal Chemistry, 1970 - ACS Publications
After ingestion (rat), phenyltrimethykilane is absorbed and eliminated in the urine as both phenyl-and methyl-hydroxylated metabolites. Phenyldimethylsilane is also absorbed, but …
Number of citations: 39 pubs.acs.org
S Saire-Saire, ECM Barbosa, D Garcia, LH Andrade… - RSC …, 2019 - pubs.rsc.org
… the selective oxidation of dimethylphenylsilane to dimethylphenylsilanol. The material was … in the oxidation of dimethylphenylsilane to dimethylphenylsilanol. Overall, our results indicate …
Number of citations: 32 pubs.rsc.org
MF Shostakovsky, KI Kondratyev - Bulletin of the Academy of Sciences of …, 1956 - Springer
… We were the first to synthesize dimethylphenylsilanol in this way [4]. Its structure was confirmed both by the synthesis of the acetals enumerated above, and also by its conversion into …
Number of citations: 3 link.springer.com
X Xu, JMA van Hengst, Y Mao… - Angewandte Chemie …, 2023 - Wiley Online Library
… In a first experiment, we performed the H2O2-dependent hydroxylation of dimethylphenylsilane (1a) to the corresponding dimethylphenylsilanol (2a) catalysed by AaeUPO under …
Number of citations: 3 onlinelibrary.wiley.com
S Pattanaik, C Gunanathan - ACS Catalysis, 2019 - ACS Publications
… When an aromatic silanol such as dimethylphenylsilanol was employed in the reaction, the … 5a and monohydrodisiloxane 5m with dimethylphenylsilanol failed to provide the desired …
Number of citations: 30 pubs.acs.org
SM Sieburth, L Fensterbank - The Journal of Organic Chemistry, 1993 - ACS Publications
… When dimethylphenylsilanol was treated with an excess of n-butyllithium, metalation was not observed. Heating these reactions led to substitution of the methyl and phenyl groups on …
Number of citations: 41 pubs.acs.org
S Reich, S Agarwal, A Greiner - Macromolecular Chemistry and …, 2019 - Wiley Online Library
… of catalysis include the oxidation of benzylalcohol to benzaldehyde,7 the conversion of cyclohexane to adipic acid,8 and the hydrolysis of dimethylphenylsilane to dimethylphenylsilanol …
Number of citations: 5 onlinelibrary.wiley.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.